[1-(Bromomethyl)cyclopropyl]methanamine
Overview
Description
[1-(Bromomethyl)cyclopropyl]methanamine: is an organic compound with the molecular formula C5H10BrN. It is a cyclopropyl derivative featuring a bromomethyl group and a methanamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclopropyl]methanamine typically involves the bromination of cyclopropylmethanamine. One common method includes the reaction of cyclopropylmethanamine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the methylene group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Bromomethyl)cyclopropyl]methanamine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield cyclopropylmethanamine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in polar solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Cyclopropylmethanol, cyclopropylmethylamine.
Oxidation: Cyclopropyl ketones, cyclopropyl aldehydes.
Reduction: Cyclopropylmethanamine derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1-(Bromomethyl)cyclopropyl]methanamine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of novel compounds .
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications .
Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit pharmacological properties that could be beneficial in treating certain medical conditions .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications in material science and chemical manufacturing .
Mechanism of Action
The mechanism of action of [1-(Bromomethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic pathways to create complex molecules with desired properties .
Comparison with Similar Compounds
Cyclopropylmethanamine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Bromocyclopropane: Contains a bromine atom but lacks the methanamine group, limiting its applications in amine chemistry.
Uniqueness: [1-(Bromomethyl)cyclopropyl]methanamine is unique due to the presence of both a bromomethyl and a methanamine group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
[1-(bromomethyl)cyclopropyl]methanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrN/c6-3-5(4-7)1-2-5/h1-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFFTJIAWHDWIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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